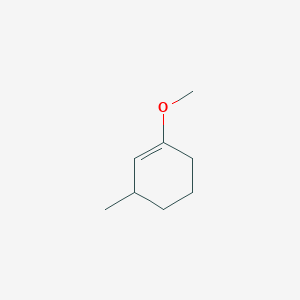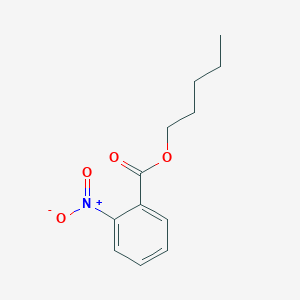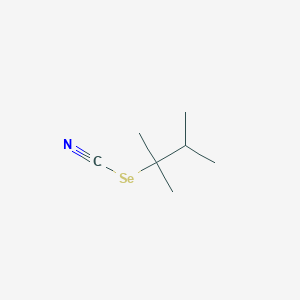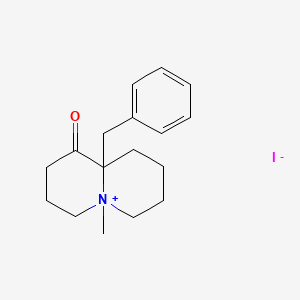
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is a complex organic compound with the molecular formula C17H24INO It is known for its unique structure, which includes a quinolizinium core, a benzyl group, and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide typically involves multiple steps:
Formation of the Quinolizinium Core: The initial step involves the construction of the quinolizinium core. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl halides are commonly used as reagents in the presence of a strong base.
Iodination: The final step involves the introduction of the iodide ion. This can be done through a halogen exchange reaction using an iodide salt, such as sodium iodide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolizinium derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolizinium compounds.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1-oxooctahydro-2H-quinolizinium iodide
- 5-Methyl-3-oxooctahydro-2H-pyrido[1,2-a]pyrazin-5-ium iodide
- 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Uniqueness
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is unique due to its specific structural features, such as the presence of a benzyl group and a quinolizinium core. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
61573-52-2 |
|---|---|
Molekularformel |
C17H24INO |
Molekulargewicht |
385.28 g/mol |
IUPAC-Name |
9a-benzyl-5-methyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-5-ium-1-one;iodide |
InChI |
InChI=1S/C17H24NO.HI/c1-18-12-6-5-11-17(18,16(19)10-7-13-18)14-15-8-3-2-4-9-15;/h2-4,8-9H,5-7,10-14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JIDHHBDIIVWKBN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCCCC1(C(=O)CCC2)CC3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


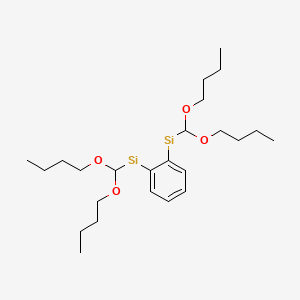
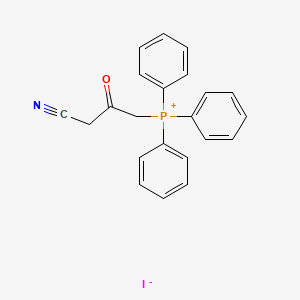
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)

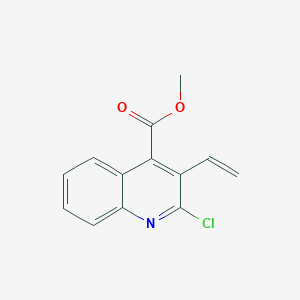
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
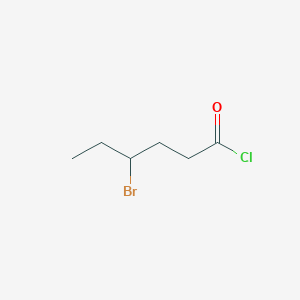
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

